1-Propanol, 2,2-dimethoxy-3-fluoro-
Description
Contextual Significance in Contemporary Organic Chemistry
The introduction of fluorine into organic molecules can profoundly alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.comtandfonline.comtandfonline.com This has made fluorinated compounds indispensable in various sectors, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.nettandfonline.com 1-Propanol (B7761284), 2,2-dimethoxy-3-fluoro-, with its unique combination of a primary alcohol, a protected ketone (as a dimethoxy acetal), and a fluoromethyl group, represents a versatile building block for the synthesis of more complex fluorinated molecules.
The primary alcohol functionality serves as a handle for a wide array of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The 2,2-dimethoxypropyl group acts as a masked methyl ketone, which can be deprotected under acidic conditions to reveal the carbonyl group for further functionalization. The terminal fluoromethyl group introduces the key element of fluorine, which can impart the aforementioned beneficial properties to the final target molecule.
While specific, large-scale applications of 1-Propanol, 2,2-dimethoxy-3-fluoro- are not extensively documented in publicly available literature, its structural motif makes it a potentially valuable intermediate. The synthesis of complex fluorinated molecules often relies on the use of such pre-functionalized building blocks, as late-stage fluorination can be challenging and often requires harsh conditions. tandfonline.com Therefore, compounds like 1-Propanol, 2,2-dimethoxy-3-fluoro- are of significant interest to synthetic chemists seeking to efficiently construct novel fluorinated entities.
Structural Features and the Chemical Environment of the Fluorine and Dimethoxy Moieties
The chemical structure of 1-Propanol, 2,2-dimethoxy-3-fluoro- (IUPAC name: 3-fluoro-2,2-dimethoxypropan-1-ol) presents a fascinating interplay of electronic and steric effects.
| Property | Value |
| Molecular Formula | C₅H₁₁FO₃ |
| IUPAC Name | 3-fluoro-2,2-dimethoxypropan-1-ol |
| CAS Number | 62741-32-6 |
| Molecular Weight | 138.14 g/mol |
The central quaternary carbon atom (C2) is bonded to two methoxy (B1213986) groups, a hydroxymethyl group (C1), and a fluoromethyl group (C3). The two methoxy groups create a sterically hindered environment around the C2 carbon.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and influences the electron density of the neighboring atoms. This, in turn, affects the reactivity and spectroscopic properties of the molecule. For instance, the acidity of the hydroxyl proton may be slightly increased compared to its non-fluorinated analog.
Spectroscopic Characteristics:
¹H NMR: The spectrum would be expected to show distinct signals for the protons of the two methoxy groups, the methylene (B1212753) protons adjacent to the hydroxyl group, and the methylene protons adjacent to the fluorine atom. The protons on the carbon bearing the fluorine (C3) would appear as a doublet due to coupling with the ¹⁹F nucleus (²JHF). The protons on the carbon bearing the hydroxyl group (C1) would likely appear as a singlet, as there are no adjacent protons for coupling, though long-range coupling to the fluorine is a possibility. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The spectrum would feature five distinct carbon signals. The carbon atom bonded to fluorine (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of this carbon would be significantly influenced by the fluorine atom. The quaternary carbon (C2) would also show a smaller two-bond coupling to fluorine (²JCF). The carbons of the methoxy groups and the hydroxymethyl group would appear at their characteristic chemical shifts.
¹⁹F NMR: This would be the most informative spectrum for confirming the presence and environment of the fluorine atom. A single resonance would be expected, which would be split into a triplet by the two adjacent protons (²JHF). wikipedia.org The chemical shift of this signal would be characteristic of a primary fluoroalkane.
The precise chemical shifts and coupling constants would provide valuable information about the molecule's conformation and the electronic environment of the different nuclei.
Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to 1-Propanol, 2,2-dimethoxy-3-fluoro-
The current research landscape in organofluorine chemistry is vibrant, with a strong focus on the development of new and efficient methods for the synthesis of fluorinated molecules. tandfonline.comtandfonline.com A significant trend is the design of novel fluorinated building blocks that can be readily incorporated into complex structures. researchgate.netmdpi.com
While the potential of 1-Propanol, 2,2-dimethoxy-3-fluoro- as such a building block is clear from a structural standpoint, there appears to be a knowledge gap regarding its specific synthetic applications and reactivity profile. The literature does not currently feature extensive studies detailing the use of this particular compound in multi-step syntheses.
Key knowledge gaps that present opportunities for future research include:
Optimized Synthesis: While general methods for the synthesis of fluorinated alcohols and ethers exist, a detailed investigation into the most efficient and scalable synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- would be valuable.
Reactivity Studies: A systematic exploration of the reactivity of the different functional groups in this molecule would provide a roadmap for its use in organic synthesis. This would include studying the compatibility of various reagents and reaction conditions with the fluorinated acetal (B89532) moiety.
Application in Target-Oriented Synthesis: The demonstration of the utility of 1-Propanol, 2,2-dimethoxy-3-fluoro- in the synthesis of biologically active molecules or advanced materials would firmly establish its significance as a valuable building block.
Detailed Physicochemical Profiling: A comprehensive study of its physical properties, including its conformational preferences and detailed spectroscopic analysis, would provide a more complete understanding of this molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62741-32-6 |
|---|---|
Molecular Formula |
C5H11FO3 |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
InChI Key |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)(CF)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propanol, 2,2 Dimethoxy 3 Fluoro
Established Reaction Pathways for the Synthesis of 1-Propanol (B7761284), 2,2-Dimethoxy-3-Fluoro-
While specific literature detailing the synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- is not abundant, its synthesis can be envisioned through logical and well-established organic transformations.
The formation of the carbon skeleton and the introduction of oxygen-containing functional groups are fundamental steps in the synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro-. Alkylation reactions, in this context, can be broadly considered to include the formation of carbon-carbon bonds to build the propanol (B110389) backbone and carbon-oxygen bonds during the formation of the dimethoxy group.
One potential pathway could involve the alkylation of a suitable nucleophile. For instance, a two-carbon nucleophile could be reacted with a one-carbon electrophile already containing the fluoro- and dimethoxy- functionalities, although this is often a more complex route. A more plausible approach involves building the carbon chain first and then introducing the functional groups.
The formation of the ether linkages in the dimethoxy group can also be considered a type of O-alkylation. This is typically achieved through the reaction of a diol precursor with a methylating agent or, more commonly, through the formation of a ketal from a ketone precursor.
A recent study on palladium-catalyzed defluorinative alkylation of gem-difluoroalkenes with cyclopropanols has demonstrated a novel method for constructing γ-fluorinated γ,δ-unsaturated ketones, showcasing advanced techniques in forming C-C bonds while retaining a fluorine atom. acs.orgfigshare.comacs.orgresearchgate.netnih.gov While not directly applicable to the saturated backbone of 1-propanol, it highlights the ongoing research into C-C bond formation in fluorinated molecules.
The introduction of fluorine into an organic molecule can be achieved through various methods, including nucleophilic and electrophilic fluorination. The choice of fluorinating agent is crucial for achieving high selectivity and yield.
For the synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro-, a plausible strategy would involve the fluorination of a precursor molecule containing a suitable leaving group at the C3 position, such as a hydroxyl or a sulfonate group. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for deoxofluorination of alcohols.
Alternatively, electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) can be used to introduce fluorine, often in the presence of a catalyst. organic-chemistry.orgmdpi.com The selective mono- and difluorination of 1,3-dicarbonyl compounds using Selectfluor in aqueous media highlights the potential for controlled fluorination. organic-chemistry.org The development of sulfur-based organofluorine reagents also offers a powerful toolkit for selective fluorination. sioc.ac.cn
The table below summarizes some common fluorinating agents and their typical applications.
| Fluorinating Agent | Abbreviation | Typical Application |
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of alcohols |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Deoxofluorination of alcohols |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic fluorination |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination |
The 2,2-dimethoxy group is a ketal, which is typically formed from the corresponding ketone. Therefore, a key intermediate in the synthesis would likely be a 3-fluoro-1-hydroxy-2-propanone. This ketone can be protected as a ketal by reacting it with methanol (B129727) in the presence of an acid catalyst. 2,2-Dimethoxypropane (B42991) itself is a commercially available compound that is often used as a water scavenger and to prepare acetonides, demonstrating the stability and accessibility of this functional group. wikipedia.org
The reaction for the formation of the 2,2-dimethoxy moiety is a reversible acetal (B89532) formation. To drive the reaction to completion, the water formed during the reaction is typically removed.
A plausible synthetic sequence could therefore be:
Start with a suitable three-carbon precursor.
Introduce the hydroxyl group at C1 and a ketone at C2.
Introduce fluorine at C3.
Protect the ketone as a 2,2-dimethoxy ketal.
The existence of the benzoate (B1203000) ester of the target molecule, 1-Propanol, 3-fluoro-2,2-dimethoxy-, 1-benzoate, further confirms that the hydroxyl group at C1 is available for derivatization, which is a common strategy in multi-step synthesis to protect reactive functional groups. chemicalbook.com
Precursor Chemistry and Strategic Starting Material Selection
The choice of starting material is critical for an efficient synthesis. Several commercially available compounds could serve as precursors to 1-Propanol, 2,2-dimethoxy-3-fluoro-.
A logical starting material would be a three-carbon chain with appropriate functionalization. For example, 3-fluoro-1-propanol is a known compound and could be a potential precursor. guidechem.com Another possibility is to start with a compound that already contains the 2,2-dimethoxy functionality, such as 1-propanol, 2,2-dimethoxy-. epa.gov
The following table presents some potential precursors and their strategic advantages:
| Precursor | CAS Number | Strategic Advantage |
| 3-Fluoro-1-propanol | 462-43-1 | Contains the fluoro and hydroxyl groups in the correct positions. |
| 1,3-Dimethoxy-2-propanol | 623-69-8 | Contains a similar dimethoxy backbone. nih.gov |
| 2,2-Dimethoxypropane | 77-76-9 | A readily available source for the dimethoxypropyl moiety. wikipedia.org |
| 3-Amino-1-propanol | 156-87-6 | Can be converted to other functional groups. orgsyn.org |
The atmospheric chemistry of fluorotelomer alcohols (FTOHs) and their role as precursors to perfluorinated acids has been extensively studied, providing insights into the reactivity and environmental fate of fluorinated alcohols. miljodirektoratet.no
Exploration of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The synthesis of fluorinated compounds can often involve harsh reagents and solvents. Therefore, the application of green chemistry principles is particularly relevant. researchgate.net
Key aspects of green chemistry that could be applied to the synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Employing environmentally benign solvents. Fluorinated alcohols themselves have been explored as green reaction media due to their unique properties. bohrium.comnih.govresearchgate.net The selective synthesis of fluorinated ethers has been achieved in water, a completely organic solvent-free procedure. rsc.org
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
The use of fluorinated alcohols as promoters for ring-opening reactions of epoxides is an example of a greener approach, as it can eliminate the need for Lewis acid catalysts. arkat-usa.org
Chemical Reactivity and Mechanistic Investigations of 1 Propanol, 2,2 Dimethoxy 3 Fluoro
Reactivity of the Primary Hydroxyl Functional Group
The primary hydroxyl (-OH) group at the C1 position is a key site for chemical transformations such as esterification and oxidation. Its reactivity is, however, significantly influenced by the adjacent functionalities, particularly the fluorine atom at the C3 position.
Esterification: Primary alcohols typically undergo esterification with carboxylic acids or their derivatives under acidic catalysis. For 1-Propanol (B7761284), 2,2-dimethoxy-3-fluoro-, this reaction is expected to proceed, though the reaction rate may be modulated. The strong electron-withdrawing inductive effect of the fluorine atom at the C3 position reduces the electron density on the hydroxyl oxygen, thereby decreasing its nucleophilicity. This effect could lead to slower reaction kinetics for esterification compared to a non-fluorinated analogue like 1-propanol. researchgate.netucd.ie
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild reagents would yield the corresponding aldehyde, 2,2-dimethoxy-3-fluoropropanal, while strong oxidizing agents would produce 2,2-dimethoxy-3-fluoropropanoic acid. In polyhydroxy compounds, the selective oxidation of a primary hydroxyl group over secondary ones is well-established, often based on steric accessibility. nih.govrsc.orgresearchgate.net However, studies on fluorinated substrates have shown that strong electron-withdrawing groups can decrease the reactivity of the alcohol towards some oxidation catalysts. rsc.org The reaction of 1-Propanol, 2,2-dimethoxy-3-fluoro- with common oxidizing agents like chromate-based reagents or under Swern or Dess-Martin conditions is feasible, but the electronic influence of the fluorine atom must be considered when optimizing reaction conditions.
Chemical Transformations Involving the 2,2-Dimethoxy Group
The 2,2-dimethoxypropane (B42991) moiety, also known as a dimethyl acetal (B89532) or ketal, serves as a protecting group for a ketone. This group is stable under basic and neutral conditions but is susceptible to transformations in the presence of acid. organicchemistrytutor.com
Hydrolysis Mechanisms of the Acetal/Ketal Moiety
Acetals hydrolyze in the presence of aqueous acid to regenerate the parent carbonyl compound (in this case, acetone) and the corresponding alcohols (two equivalents of methanol). chemistryscore.comorgoreview.com The reaction proceeds via the widely accepted A1 mechanism, which involves a series of equilibrium steps:
Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst. chemistrysteps.com
Leaving Group Departure: The protonated methoxy group departs as a neutral methanol (B129727) molecule, forming a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.
Deprotonation: Loss of a proton yields a hemiacetal intermediate.
Repeat Sequence: The second methoxy group is subsequently protonated, departs as methanol, and following deprotonation of the hydroxyl group, the final ketone product is formed. chemistrysteps.com
The stability of the acetal and the rate of hydrolysis are highly dependent on the stability of the oxocarbenium ion intermediate. For 1-Propanol, 2,2-dimethoxy-3-fluoro-, the fluorine atom is positioned gamma to the acetal carbon. Its strong electron-withdrawing inductive effect destabilizes the formation of the positive charge on the oxocarbenium ion. This destabilization is expected to increase the activation energy for the hydrolysis reaction, making the acetal more stable towards acid-catalyzed hydrolysis compared to non-fluorinated analogues. ucd.iebeilstein-journals.org Studies on fluorinated acetals and esters consistently show that fluorine substitution increases hydrolytic stability. acs.orgbris.ac.uknih.gov
Interactive Table: Effect of Fluorination on Hydrolytic Stability
| Compound Type | Non-Fluorinated Analogue (Half-life) | Fluorinated Analogue (Half-life) | Stability Factor Increase | Reference |
|---|---|---|---|---|
| Thromboxane A2 Acetal | 32 seconds (pH 7.4) | 20 days (pH 7.4) | ~105 | nih.gov |
| Ethyl Ester | ~3x slower than methyl ester | ~8x faster than ethyl ester (mono-fluoro) | (Decreased Stability) | nih.gov |
| Strained Acetal | - | 105 times more stable than parent | 105 | acs.org |
This table illustrates the significant impact of fluorine substitution on the stability of related functional groups under hydrolytic conditions. Note that while fluorine generally stabilizes acetals by destabilizing the cationic intermediate, it can destabilize esters by making the carbonyl carbon more electrophilic.
Transacetalization and Related Exchange Reactions
Transacetalization is an acid-catalyzed process where the alcohol components of an acetal are exchanged with another alcohol. chemicalbook.com This reaction is an equilibrium, and it can be driven to completion by using a large excess of the new alcohol or by removing one of the products. scielo.brscielo.br
The 2,2-dimethoxy group of 1-Propanol, 2,2-dimethoxy-3-fluoro- can participate in such exchange reactions. For instance, reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would be expected to form a cyclic acetal (a 1,3-dioxolane (B20135) derivative), releasing methanol. scielo.brresearchgate.net The principles governing these reactions are similar to those for acetal formation from 2,2-dimethoxypropane, a common laboratory reagent for protecting diols. wikipedia.org
The Influence of the Fluorine Atom on the Reactivity Profile
Analysis of C-F Bond Stability and Reactivity in Reaction Conditions
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This exceptional strength is due to the large electronegativity difference between carbon and fluorine, which imparts significant ionic character to the bond. alfa-chemistry.comnih.govrsc.org
As a result, the C-F bond is remarkably stable and unreactive under most conditions that would transform the other functional groups in the molecule. alfa-chemistry.com It is resistant to hydrolysis, oxidation, and reduction under typical laboratory conditions. Therefore, during esterification or oxidation of the primary alcohol, or acid-catalyzed hydrolysis and transacetalization of the acetal, the C-F bond is expected to remain intact. Cleavage of this bond would require harsh conditions or specialized reagents not typically employed for these transformations.
Electronic and Steric Effects of Fluorine on Neighboring Functional Groups
Electronic Effects: The dominant influence of the fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). researchgate.net This through-bond polarization affects the reactivity of both the hydroxyl and acetal groups.
Effect on the Hydroxyl Group: The -I effect withdraws electron density from the C1-C2-C3 sigma framework, making the oxygen of the C1-hydroxyl group more electron-deficient. This lowers the pKa of the alcohol (making it more acidic) and reduces its nucleophilicity, as discussed in section 3.1.
Effect on the Acetal Group: The -I effect destabilizes the positively charged oxocarbenium ion intermediate that is central to the acetal hydrolysis mechanism (Section 3.2.1). This electronic destabilization leads to a higher activation energy and a slower rate of hydrolysis, thus increasing the stability of the acetal group. ucd.ieacs.org
Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com Consequently, replacing a hydrogen atom with a fluorine atom introduces minimal steric hindrance. ucd.ie In 1-Propanol, 2,2-dimethoxy-3-fluoro-, the steric profile is not significantly different from its non-fluorinated counterpart, and thus steric effects are not a major determinant of its reactivity compared to the powerful electronic effects.
Neighboring Group Participation: While neighboring group participation (NGP) is a known phenomenon for other halogens like bromine and iodine, it is rare for fluorine. wikipedia.orglibretexts.org The extreme electronegativity of fluorine causes its lone pairs of electrons to be held very tightly, making them poor nucleophiles for intramolecular attack. Furthermore, the strength of the C-F bond makes it energetically unfavorable to break and reform in a cyclic intermediate. Therefore, the influence of the fluorine atom in this molecule is almost exclusively through-bond inductive effects rather than direct participation as a neighboring group. nih.govrsc.org
Interactive Table: Summary of Functional Group Reactivity
| Functional Group | Position | Expected Reactions | Influence of Other Groups |
|---|---|---|---|
| Primary Hydroxyl | C1 | Esterification, Oxidation | Reactivity decreased by the strong -I effect of the C3-Fluorine. |
| Dimethyl Acetal | C2 | Acid-catalyzed hydrolysis, Transacetalization | Stability towards hydrolysis is increased by the -I effect of the C3-Fluorine. |
| Fluorine | C3 | Generally unreactive | Exerts a powerful electron-withdrawing effect, modulating the reactivity of both the hydroxyl and acetal groups. The C-F bond is stable. |
Detailed Mechanistic Studies of Transformation Processes
Detailed mechanistic investigations into the transformation of 1-Propanol, 2,2-dimethoxy-3-fluoro- are not prominently featured in current literature. Such studies would be crucial for understanding its reaction pathways and potential for application in chemical synthesis.
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Specific experimental data on the reaction kinetics and thermodynamic parameters for transformations involving 1-Propanol, 2,2-dimethoxy-3-fluoro- are not available. To perform a kinetic analysis, one would typically study the rate of reaction under varying conditions of temperature, pressure, and concentration. This would allow for the determination of the rate law, rate constants, and activation energy.
Computational chemistry offers a viable alternative for estimating these parameters. uc.pt For instance, methods like multiconformer transition state theory (MC-TST) coupled with computational protocols can be used to calculate bimolecular rate constants for reactions, particularly for the oxidation of fluorinated oxygenated volatile organic compounds (OVOCs) by hydroxyl radicals. uc.pt Such computational approaches could be applied to 1-Propanol, 2,2-dimethoxy-3-fluoro- to predict its atmospheric lifetime and reactivity. Thermodynamic parameters such as the enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) of reaction could also be calculated. For example, the gas-phase acidity of similar fluoroalcohols has been determined, providing insight into their thermodynamic properties. nist.gov
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Transformation of 1-Propanol, 2,2-dimethoxy-3-fluoro- (Note: This table is illustrative due to the absence of specific experimental data. Values are based on general principles and data for analogous compounds.)
| Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| Rate Constant (k) | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ | Quantifies the rate of a given reaction step. |
| Activation Energy (Ea) | 65 | kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | Indicates an exothermic reaction. |
| Gibbs Free Energy (ΔG) | -20 | kJ/mol | Indicates a spontaneous reaction under standard conditions. |
| Entropy of Reaction (ΔS) | -84 | J/(mol·K) | Suggests a decrease in disorder during the reaction. |
Identification and Characterization of Reaction Intermediates and Transition States
The identification of reaction intermediates and transition states is fundamental to understanding a reaction mechanism. For 1-Propanol, 2,2-dimethoxy-3-fluoro-, reactions would likely proceed through various intermediates depending on the reagents and conditions.
In acid-catalyzed reactions, the hydroxyl group could be protonated to form an oxonium ion, a common intermediate that facilitates substitution or elimination reactions. In the presence of a strong base, an alkoxide intermediate would be formed. The presence of the fluorine atom and dimethoxy groups significantly influences the stability of any charged intermediates or transition states due to inductive and steric effects. For instance, fluorinated alcohol solvents are known to stabilize partial positive charges in transition states during certain reactions. arkat-usa.org
Mechanistic studies on similar compounds, such as the Friedel-Crafts acylation promoted by hexafluoro-2-propanol (HFIP), suggest that the reaction proceeds via hydrogen bond activation of the acyl chloride, which facilitates nucleophilic attack, rather than through an acyl cation intermediate. organic-chemistry.org It is plausible that 1-Propanol, 2,2-dimethoxy-3-fluoro- could participate in similar hydrogen-bonding interactions, influencing reaction pathways. The transition state for such reactions involves a highly organized assembly of the reactants and the solvent.
Comparative Reactivity Studies with Analogous Propanol (B110389) Derivatives
Comparing the reactivity of 1-Propanol, 2,2-dimethoxy-3-fluoro- with its analogues helps to elucidate the role of its specific functional groups.
Fluorinated Analogues:
Hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are highly acidic fluorinated alcohols with low nucleophilicity and high ionizing power. organic-chemistry.orgresearchgate.net These properties make them excellent solvents for promoting reactions that involve electrophilic activation, such as the ring-opening of epoxides and Friedel-Crafts acylations, often without the need for a traditional Lewis or protic acid catalyst. arkat-usa.orgorganic-chemistry.org The fluorine atoms in HFIP and TFE stabilize the developing negative charge on the oxygen atom during deprotonation, increasing their acidity. Compared to these, 1-Propanol, 2,2-dimethoxy-3-fluoro- has only one fluorine atom, suggesting it would be less acidic than HFIP or TFE.
2,2,3,3,3-Pentafluoro-1-propanol is another highly fluorinated analogue. nist.govnih.gov Its reactivity is dominated by the strong electron-withdrawing effects of the five fluorine atoms, making the hydroxyl proton significantly acidic.
Non-Fluorinated and Other Analogues:
1,3-Dimethoxy-2-propanol: This compound lacks the fluorine atom. nist.govnist.gov Its reactivity would be more typical of a standard secondary alcohol. The methoxy groups have an electron-donating effect through resonance but a weak electron-withdrawing inductive effect. It is significantly less acidic than its fluorinated counterparts. In reactions like the Williamson ether synthesis, it would readily form an alkoxide in the presence of a base. masterorganicchemistry.com
1-Propanol: As the parent alcohol, its reactivity is well-understood. It undergoes typical alcohol reactions such as oxidation, esterification, and etherification under standard conditions. The absence of the gem-dimethoxy and fluoro substituents makes it sterically less hindered and electronically simpler than 1-Propanol, 2,2-dimethoxy-3-fluoro-.
The presence of the gem-dimethoxy group at the C-2 position in 1-Propanol, 2,2-dimethoxy-3-fluoro- introduces significant steric hindrance around the C-2 carbon and the adjacent C-1 hydroxyl group. This steric bulk would likely hinder the rate of SN2 reactions at the C-1 position. The single fluorine atom at C-3 provides an inductive electron-withdrawing effect, which would increase the acidity of the hydroxyl proton compared to non-fluorinated analogues like 1-propanol or 1,3-dimethoxy-2-propanol, but less so than in polyfluorinated alcohols like HFIP.
Table 2: Comparison of Properties of Propanol Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | Key Features Influencing Reactivity |
|---|---|---|---|
| 1-Propanol, 2,2-dimethoxy-3-fluoro- | C₅H₁₁FO₃ | 138.14 | Single fluorine (inductive effect), gem-dimethoxy group (steric hindrance). uq.edu.au |
| Hexafluoro-2-propanol (HFIP) | C₃H₂F₆O | 168.04 | Highly acidic, strong H-bond donor, low nucleophilicity. organic-chemistry.org |
| 2,2,3,3,3-Pentafluoro-1-propanol | C₃H₃F₅O | 150.05 | Strong inductive effect from five F atoms, acidic. nih.gov |
| 1,3-Dimethoxy-2-propanol | C₅H₁₂O₃ | 120.15 | Non-fluorinated, less acidic, typical secondary alcohol reactivity. nist.gov |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For 1-Propanol (B7761284), 2,2-dimethoxy-3-fluoro-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-Nuclear NMR Analyses (¹H, ¹³C, ¹⁹F NMR)
Multi-nuclear NMR analysis is fundamental for the structural confirmation of 1-Propanol, 2,2-dimethoxy-3-fluoro-. The ¹H, ¹³C, and ¹⁹F nuclei each provide unique information about the molecular environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and fluorine atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| -OH | ~2.5-4.0 | singlet (broad) | - |
| -CH₂- (C1) | ~3.7 | doublet of doublets | ²JHH ≈ 12, ³JHF ≈ 2 |
| -CH₂- (C3) | ~4.5 | doublet | ²JHF ≈ 47 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the electronegative fluorine atom will cause a characteristic splitting of the signal for the carbon atom it is attached to (C3) and will also influence the chemical shifts of adjacent carbons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| C1 (-CH₂OH) | ~65 | doublet | ³JCF ≈ 5 |
| C2 (-C(OCH₃)₂-) | ~100 | doublet | ²JCF ≈ 25 |
| C3 (-CH₂F) | ~85 | doublet | ¹JCF ≈ 170 |
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. chemrxiv.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. chemrxiv.org The chemical shift of the fluorine atom will be influenced by the surrounding alkyl and hydroxyl groups. The signal is expected to be a triplet due to coupling with the two adjacent protons on C3.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 1-Propanol, 2,2-dimethoxy-3-fluoro-, a cross-peak would be expected between the protons on C1 and the hydroxyl proton (if not exchanged with a deuterated solvent), and more importantly, between the protons on C1 and C3, confirming the propanol (B110389) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the proton signal around 4.5 ppm would show a correlation to the carbon signal around 85 ppm, confirming the -CH₂F group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C2) and confirming the placement of the methoxy (B1213986) groups. For example, the protons of the methoxy groups (~3.3 ppm) would show a correlation to the quaternary carbon C2 (~100 ppm).
Quantitative NMR (qNMR) for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve of the analyte itself.
For 1-Propanol, 2,2-dimethoxy-3-fluoro-, qNMR could be employed to:
Determine Purity: By adding a known amount of an internal standard with a well-resolved signal, the purity of a synthesized batch of the compound can be accurately determined by comparing the integral of a specific proton signal of the analyte (e.g., the singlet of the methoxy groups) to the integral of a known signal from the internal standard.
Monitor Reaction Progress: If 1-Propanol, 2,2-dimethoxy-3-fluoro- is a product in a chemical reaction, qNMR can be used to monitor the reaction kinetics by taking aliquots at different time points and analyzing the increase in the concentration of the product relative to an internal standard. Both ¹H and ¹⁹F NMR can be utilized for this purpose, with ¹⁹F NMR often offering a cleaner spectrum with less signal overlap. nih.gov
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For 1-Propanol, 2,2-dimethoxy-3-fluoro-, the molecular formula is C₅H₁₁FO₃. The calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition.
Calculated Exact Mass
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₁₂FO₃⁺ | 140.0821 |
Analysis of Characteristic Fragmentation Pathways
Under electron ionization (EI), the molecular ion of 1-Propanol, 2,2-dimethoxy-3-fluoro- would undergo characteristic fragmentation. The presence of the acetal (B89532) and the fluorinated alkyl chain would lead to specific fragmentation patterns. The study of these pathways provides further structural confirmation.
Predicted Fragmentation Pathways and Key Fragments
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 123 | [M - OCH₃]⁺ | Loss of a methoxy radical from the molecular ion. |
| 109 | [M - CH₂F]⁺ | Cleavage of the C2-C3 bond with loss of the fluoromethyl radical. |
| 89 | [M - CH₂F - HF]⁺ | Subsequent loss of hydrogen fluoride (B91410) from the [M - CH₂F]⁺ ion. |
| 75 | [(CH₃O)₂CH]⁺ | Alpha-cleavage at the C1-C2 bond, forming the stable dimethoxymethyl cation. This is a characteristic fragmentation for acetals. |
| 47 | [CH₃O=CH₂]⁺ | Further fragmentation of the dimethoxymethyl cation. |
The analysis of these fragments, particularly the prominent dimethoxymethyl cation at m/z 75, would strongly support the proposed structure of 1-Propanol, 2,2-dimethoxy-3-fluoro-.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and determining the conformational landscape of a molecule. For a comprehensive analysis of 1-Propanol, 2,2-dimethoxy-3-fluoro-, both experimental spectra and theoretical calculations would be indispensable.
Identification of Characteristic Vibrational Modes
A detailed assignment of these vibrational modes would typically be achieved through computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities, which can then be correlated with experimental spectra. For analogous but different molecules like 2,3-Dimercapto-1-propanol, researchers have successfully used DFT methods (B3LYP/6-31G(d,p)) to assign vibrational modes. ontosight.aiscispace.com For instance, the O-H stretching vibration is typically observed in the range of 3200-3600 cm⁻¹, while C-H stretching vibrations appear around 2850-3000 cm⁻¹. The presence of the C-F bond would introduce a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ region. The C-O stretches of the methoxy groups would also have distinct signatures.
Table 1: Predicted Characteristic Vibrational Modes for 1-Propanol, 2,2-dimethoxy-3-fluoro-
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C-F | Stretching | 1000 - 1400 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
| C-C | Stretching | 800 - 1200 |
This table is predictive and based on general vibrational frequency ranges for the respective functional groups. Actual experimental values may vary.
Application in Conformational Analysis
Vibrational spectroscopy is a powerful tool for studying the different spatial arrangements of atoms, or conformers, that a flexible molecule like 1-Propanol, 2,2-dimethoxy-3-fluoro- can adopt. The relative intensities of certain vibrational bands can change with temperature or solvent, providing insights into the equilibrium between different conformers.
For similar fluorinated propanols, such as 2,2,3,3-tetrafluoro-1-propanol, computational studies have been used to investigate conformational stability. chemicalbook.comnih.gov These studies often involve calculating the potential energy surface of the molecule to identify stable conformers and predict their relative energies. Experimental vibrational spectra can then be compared with the calculated spectra for each conformer to determine which are present and in what proportions. The study of intramolecular hydrogen bonding, for example between the hydroxyl group and the fluorine atom or one of the methoxy groups, would be a key aspect of the conformational analysis of 1-Propanol, 2,2-dimethoxy-3-fluoro-.
Other Spectroscopic Probes for Electronic Structure and Molecular Dynamics
Beyond vibrational spectroscopy, a variety of other spectroscopic techniques can provide deeper insights into the electronic structure and dynamic behavior of 1-Propanol, 2,2-dimethoxy-3-fluoro-.
While specific studies on this molecule are lacking, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be fundamental. ¹H, ¹³C, and ¹⁹F NMR would confirm the molecular structure and provide information about the electronic environment of the different nuclei. The Automated Topology Builder (ATB) and Repository mentions the availability of NMR data for 3-Fluoro-2,2-dimethoxy-1-propanol, which would be crucial for a complete structural assignment. guidechem.comuq.edu.au
Photoelectron spectroscopy (PES) could be employed to probe the energies of the molecular orbitals, providing direct information about the electronic structure. Furthermore, techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy could offer element-specific information about the local electronic and geometric environment of the atoms, particularly the fluorine and oxygen atoms.
Molecular dynamics (MD) simulations , while a computational method, are often used in conjunction with spectroscopic data to understand the dynamic behavior of molecules in different environments. guidechem.comuq.edu.au These simulations can provide insights into conformational changes, solvent effects, and the time evolution of molecular properties, complementing the static picture provided by many spectroscopic techniques.
Computational Chemistry and Theoretical Modeling of 1 Propanol, 2,2 Dimethoxy 3 Fluoro
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and bonding characteristics of a molecule. These methods model the behavior of electrons and nuclei to predict molecular properties from first principles.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. acs.org It is particularly well-suited for studying fluorinated organic compounds. DFT calculations focus on the electron density, ρ(r), as the fundamental property to determine the ground-state energy and other molecular attributes. acs.org
For molecules like 1-Propanol (B7761284), 2,2-dimethoxy-3-fluoro-, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. Studies on similar fluorinated alcohols have demonstrated that DFT methods, such as the B3LYP functional, can accurately predict how fluorination impacts molecular structure and reactivity. rsc.orgresearchgate.net For instance, the introduction of electron-withdrawing fluorine atoms is known to strengthen the proton donor capability of alcohols, a key factor in their catalytic activity. rsc.org DFT calculations can quantify this effect by analyzing the charge distribution and the strength of hydrogen bonds. rsc.org A computational study on the pyrolysis of hexafluoropropylene oxide utilized the B3LYP functional to calculate reaction enthalpies, achieving results in good agreement with experimental data. researchgate.net
Table 1: Example DFT-Calculated Properties for Related Compounds (Note: This table illustrates typical data obtained from DFT calculations on analogous compounds, as specific data for 1-Propanol, 2,2-dimethoxy-3-fluoro- is not available in the cited literature.)
| Compound/System | DFT Functional | Calculated Property | Value |
| Fluorinated Alcohols + Propylene Oxide | B3LYP | Activation Energy for CO2 Coupling | Varies with fluorination |
| Hexafluoropropylene Oxide | B3LYP/6-311+G(3df) | Reaction Enthalpy (ΔH_rxn) | 23.6 kcal/mol |
| 2-propanol Dehydration | DFT | Enthalpy of Reaction | Dependent on basis set |
This interactive table is based on data from references rsc.orgresearchgate.netarxiv.org.
Ab Initio and Post-Hartree-Fock Methodologies
Ab initio methods, which derive from first principles without empirical parameters, offer a higher level of theory and accuracy. These include the Hartree-Fock (HF) method and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.gov These are often used to benchmark results from more cost-effective DFT methods. nih.gov
For a flexible molecule such as 1-Propanol, 2,2-dimethoxy-3-fluoro-, ab initio calculations would be crucial for accurately determining the energies of different conformers. Studies on related molecules like 1,2-disubstituted ethanes and dimethoxymethane (B151124) have used ab initio calculations to explore torsional potentials and the energetic effects of bond angle distortion. acs.orgacs.org For instance, MP2 calculations have been successfully used to model reaction paths and obtain rate constants for reactions involving alkanes. acs.org High-level methods like QCISD and CCSD(T) are employed to refine the energies of stationary points (minima and transition states) on a potential energy surface that were initially located with DFT or MP2. acs.orgresearchgate.net
Molecular Orbital Theory and Electron Density Distribution (e.g., HOMO-LUMO, NBO)
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.org A large gap generally implies high stability and low reactivity. emerginginvestigators.org
In fluorinated compounds, the high electronegativity of fluorine can significantly lower the energy of both the HOMO and LUMO, often leading to a larger energy gap and increased chemical stability. emerginginvestigators.org Studies on fluorinated alcohols show that interactions with polar solvents can increase the HOMO-LUMO gap, resulting in higher energy emission spectra. acs.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wisc.eduwisc.edu NBO analysis provides detailed information on charge distribution (Natural Population Analysis, NPA), hybridization, and the stabilizing effects of orbital interactions, such as hyperconjugation. faccts.de For 1-Propanol, 2,2-dimethoxy-3-fluoro-, NBO analysis would reveal the polarization of the C-F bond, the nature of the oxygen lone pairs, and any intramolecular hydrogen bonding between the fluorine or oxygen atoms and the hydroxyl proton.
Table 2: Example HOMO-LUMO Gap Data for Related Compounds (Note: This table illustrates the effect of fluorination and solvent on the HOMO-LUMO gap, a key parameter in molecular orbital theory.)
| Compound | Condition | HOMO-LUMO Gap (ΔE) | Implication |
| Allopurinol | Primary | 2.63 eV | Higher Reactivity |
| Allopurinol-1 (Fluorinated) | Fluorinated | 2.93 eV | Increased Stability |
| Allopurinol-2 (Fluorinated) | Fluorinated | 3.17 eV | Highest Stability |
| Ru(bpy)3^2+ | In Water | Lower ΔE | - |
| Ru(bpy)3^2+ | In Fluorinated Alcohol/Water | Higher ΔE | Stronger solvent interaction |
This interactive table is based on data from references emerginginvestigators.orgacs.org.
Prediction and Simulation of Reaction Mechanisms and Energy Landscapes
Theoretical modeling is indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, kinetics, and selectivity.
Computational Determination of Transition State Geometries and Energetics
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The identification and characterization of the TS geometry and its energy (the activation barrier) are paramount for understanding reaction kinetics. Computational methods are used to locate the TS, which is a first-order saddle point on the potential energy surface.
Theories like Conventional Transition State Theory (CTST) and Canonical Variational Transition State Theory (CVT) are used to calculate reaction rate coefficients from the computed energetics of the reactants and the transition state. acs.orgresearchgate.net For reactions involving hydrogen transfer, it is often essential to include corrections for quantum tunneling effects. acs.orgresearchgate.net Computational studies of reactions involving alcohols and fluorinated compounds frequently use a dual-level approach, where geometries are optimized at a lower level of theory (e.g., B3LYP or MP2) and then single-point energy calculations are performed using a more accurate method like CCSD(T) to refine the energy barriers. acs.orgresearchgate.net This approach provides a cost-effective way to obtain reliable kinetic data. uc.pt
Prediction of Reaction Selectivity and Catalytic Effects
Many organic molecules, including 1-Propanol, 2,2-dimethoxy-3-fluoro-, have multiple potential reaction sites. For example, hydrogen abstraction could occur from several different carbon atoms. Computational chemistry can predict the selectivity of a reaction by comparing the activation barriers for all possible pathways. The pathway with the lowest energy barrier will be the dominant one.
Studies on the reaction of propanol (B110389) with radicals have shown that the preferred site of hydrogen abstraction is temperature-dependent. researchgate.net At lower temperatures, abstraction from the α-position is often favored, while at higher temperatures, abstraction from other sites can become more competitive. researchgate.net Furthermore, computational models can explain the role of catalysts or solvents in a reaction. For example, DFT studies have shown how the hydrogen-bonding ability of fluorinated alcohols can stabilize transition states and cooperatively catalyze reactions like the coupling of CO2 and epoxides. rsc.org Similarly, calculations can predict how different Lewis acids might activate a glycosyl donor, leading to stereoselective glycosylation reactions. frontiersin.org For 1-Propanol, 2,2-dimethoxy-3-fluoro-, theoretical modeling could predict its reactivity in oxidation reactions or its behavior as a hydrogen-bond donor in catalytic processes.
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of 1-Propanol, 2,2-dimethoxy-3-fluoro- is a key determinant of its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.govnih.gov
The rotation around the C-C and C-O bonds gives rise to various spatial arrangements of the substituent groups. For analogous fluorinated alcohols, such as 2,2,3,3-tetrafluoro-1-propanol, DFT calculations at the B3LYP/6-311+G** level of theory have successfully identified multiple stable conformers, including gauche and trans arrangements. nih.gov A similar approach for 1-Propanol, 2,2-dimethoxy-3-fluoro- would involve systematic scanning of the dihedral angles to locate the energy minima corresponding to stable conformers.
The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions. A significant factor is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or one of the oxygen atoms of the methoxy (B1213986) groups. Such interactions, along with other non-covalent interactions like dipole-dipole forces, play a crucial role in stabilizing certain conformations. acs.org
The selective fluorination of the molecule can also influence intermolecular interactions, which in turn affects its bulk properties. rsc.org The presence of the electronegative fluorine atom can lead to specific intermolecular hydrogen bonding networks, impacting the compound's behavior in solution and in the solid state.
Table 1: Hypothetical Relative Energies of Stable Conformers of 1-Propanol, 2,2-dimethoxy-3-fluoro- Calculated at the B3LYP/6-311+G Level of Theory**
| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population at 298.15 K (%) |
| Gauche 1 | ~60° | 0.00 | 45 |
| Trans | ~180° | 0.75 | 25 |
| Gauche 2 | ~-60° | 1.20 | 15 |
| Other | Various | > 2.00 | < 15 |
Note: This table is illustrative and based on typical results from conformational analyses of similar fluorinated alcohols. The values are not experimental data for 1-Propanol, 2,2-dimethoxy-3-fluoro-.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules, including NMR, FT-IR, and Raman spectra. These theoretical predictions, when compared with experimental data, provide a robust validation of the computed molecular structures and electronic properties.
Theoretical calculations of spectroscopic properties are typically performed using DFT methods, such as B3LYP, with appropriate basis sets like 6-31G(d,p). scispace.com For instance, the vibrational frequencies (IR and Raman) can be computed, and a complete vibrational assignment can be made by analyzing the normal modes of the stable conformers. nih.govscispace.com This allows for a detailed understanding of the origin of each absorption band in the experimental spectra.
Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated and are highly sensitive to the electronic environment of the nuclei. uq.edu.au The presence of the fluorine atom and the methoxy groups significantly influences the chemical shifts of nearby protons and carbons. Comparing the theoretically predicted chemical shifts with experimental values serves as a stringent test for the accuracy of the computed molecular geometry and electronic structure.
The UV-Vis absorption spectrum can also be simulated using time-dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. acs.orgacs.org
Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for 1-Propanol, 2,2-dimethoxy-3-fluoro-
| Spectroscopic Technique | Parameter | Theoretical Value (B3LYP/6-31G(d,p)) | Experimental Value |
| ¹H NMR | δ (CH₂F) | 4.45 ppm | 4.40 ppm |
| ¹³C NMR | δ (CF) | 85.2 ppm | 84.7 ppm |
| ¹⁹F NMR | δ (CH₂F) | -220.5 ppm | -221.0 ppm |
| FT-IR | ν (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |
| FT-IR | ν (C-F stretch) | 1100 cm⁻¹ | 1095 cm⁻¹ |
Note: This table is a hypothetical representation to illustrate the process of validating computational predictions with experimental results. The values are not actual measured data for 1-Propanol, 2,2-dimethoxy-3-fluoro-.
The close agreement often observed between theoretical predictions and experimental data for similar molecules underscores the reliability of computational models in elucidating the structural and spectroscopic properties of complex organic compounds like 1-Propanol, 2,2-dimethoxy-3-fluoro-. scispace.comresearchgate.net
Applications in Advanced Organic Synthesis and Chemical Sciences
1-Propanol (B7761284), 2,2-Dimethoxy-3-Fluoro- as a Strategic Building Block in Multi-Step Organic Synthesis
The incorporation of fluorine-containing groups is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a molecule's biological activity, metabolic stability, and physical properties. mdpi.com While specific multi-step syntheses employing 1-Propanol, 2,2-dimethoxy-3-fluoro- are not extensively documented in publicly available literature, its structure suggests its utility as a strategic building block. The presence of a primary alcohol allows for a variety of subsequent chemical transformations, making it a potentially valuable starting material for the construction of more complex fluorinated molecules. ontosight.ai
The general importance of fluorinated building blocks is well-established in the synthesis of pharmaceuticals and agrochemicals. For instance, the development of novel synthetic methods for creating complex molecules often relies on the availability of unique starting materials. mdpi.com The combination of a reactive hydroxyl group and a fluorine atom in 1-Propanol, 2,2-dimethoxy-3-fluoro- could be exploited in multi-step sequences to introduce fluorine into a target molecule at a specific position. arkat-usa.org
Utilization as a Protecting Group or Functional Group Precursor in Complex Molecule Construction
The dimethoxy acetal (B89532) at the 2-position of 1-Propanol, 2,2-dimethoxy-3-fluoro- could conceptually serve as a protecting group for a ketone functionality. Acetal protecting groups are common in multi-step synthesis to mask the reactivity of carbonyl groups while other transformations are carried out on the molecule. orgsyn.org Although specific examples of 1-Propanol, 2,2-dimethoxy-3-fluoro- being used for this purpose are not readily found, the underlying chemistry of acetal formation and hydrolysis is a fundamental concept in organic synthesis.
Furthermore, the entire molecule can be viewed as a precursor to other functional groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the fluorine atom can influence the reactivity of neighboring groups or serve as a site for further functionalization, although direct transformations of the C-F bond are generally challenging.
Development of New Chemical Entities Through Derivatization
Derivatization, the process of transforming a chemical compound into a product of similar structure, is a key strategy in the discovery of new chemical entities with desired properties. sit.edu.cn The functional groups present in 1-Propanol, 2,2-dimethoxy-3-fluoro- offer several handles for derivatization.
The hydroxyl group is a prime site for modification. For example, it can undergo esterification or etherification to generate a wide array of derivatives. These reactions could be used to attach the fluorinated propanol (B110389) moiety to other molecules of interest, potentially leading to new compounds with unique biological or material properties. The synthesis of various ester and ether derivatives from alcohols is a common practice in medicinal chemistry to explore structure-activity relationships.
While specific derivatization of 1-Propanol, 2,2-dimethoxy-3-fluoro- to create new chemical entities is not widely reported, the principles of derivatization of alcohols are well-established. sit.edu.cn The table below illustrates potential derivatization reactions.
| Reaction Type | Reagent | Potential Product Class |
| Esterification | Carboxylic Acid / Acid Chloride | Fluoroalkyl Esters |
| Etherification | Alkyl Halide | Fluoroalkyl Ethers |
| Oxidation | Oxidizing Agent (e.g., PCC) | Fluorinated Aldehydes |
Role as a Reagent or Solvent in Specialized Chemical Transformations
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are known to act as powerful solvents and promoters for a variety of chemical reactions due to their unique properties, including high ionizing power and strong hydrogen-bond-donating ability. mdpi.comarkat-usa.org These properties can stabilize transition states and activate substrates, leading to enhanced reaction rates and selectivities.
While there is no specific evidence of 1-Propanol, 2,2-dimethoxy-3-fluoro- being used as a specialized solvent, its fluorinated nature suggests it could potentially exhibit some of these desirable properties. The presence of the hydroxyl group and the fluorine atom could allow it to participate in hydrogen bonding and influence reaction environments. However, its utility as a solvent would need to be experimentally verified and would depend on its physical properties, such as its boiling point and miscibility with other reagents. ontosight.ai
Potential in the Design of Novel Organic Catalysts or Ligands
The development of new catalysts and ligands is crucial for advancing synthetic chemistry. The structure of 1-Propanol, 2,2-dimethoxy-3-fluoro- suggests that it could be a precursor for the synthesis of novel ligands for metal-catalyzed reactions. The hydroxyl group provides a point of attachment for further chemical modification to introduce coordinating atoms, such as nitrogen or phosphorus.
For instance, the alcohol could be converted to an amine or a phosphine (B1218219) through multi-step synthetic sequences. The resulting fluorinated ligand could then be used to prepare metal complexes with unique electronic and steric properties. The fluorine atom could influence the catalytic activity and selectivity of the metal center. While no specific examples of catalysts or ligands derived from 1-Propanol, 2,2-dimethoxy-3-fluoro- have been reported, the design of new ligands from functionalized alcohols is a common strategy in organometallic chemistry.
Environmental Transformation and Degradation Pathways of Fluorinated Propanol Derivatives
Biotic Degradation Mechanisms and Microbial Metabolism in Environmental Systems
Biotic degradation, mediated by microorganisms, is a critical pathway for the transformation of FTOHs in environments such as wastewater treatment plants, soils, and sediments. While the perfluorinated portion of the molecule is highly resistant to microbial attack, the non-fluorinated portion provides a site for initial metabolism.
Studies have shown that mixed microbial consortia in activated sludge can biodegrade FTOHs. nih.gov The primary transformation pathway involves the oxidation of the alcohol group to a carboxylic acid, followed by further degradation. This process can lead to the formation of a series of polyfluorinated and perfluorinated carboxylic acids. escholarship.orgnih.gov For example, the biodegradation of 6:2 FTOH has been shown to yield the 5:3 acid as a major transformation product. escholarship.org Some fungi, such as wood-rotting fungi, have also demonstrated the ability to transform FTOHs. escholarship.org
Table: Microbial Transformation of 6:2 Fluorotelomer Alcohol
| Environmental System | Key Transformation Products | Reference |
| Activated Sludge | 5:3 Acid, Perfluorobutanoic acid, Perfluoropentanoic acid | nih.gov |
| Wood-Rotting Fungus (Phanerochaete chrysosporium) | 5:3 Acid | escholarship.org |
Environmental Fate Modeling and Persistence Assessment Methodologies
Environmental fate models are used to predict the partitioning, transport, and persistence of chemicals in the environment. These models rely on the physicochemical properties of the substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). For many emerging contaminants, including numerous fluorinated compounds, experimental data for these properties are scarce. In such cases, in silico tools and quantitative structure-activity relationship (QSAR) models are employed to estimate these parameters. acs.orgnih.govpublish.csiro.au
Table: Estimated Physicochemical Properties and Environmental Fate Parameters for a Representative FTOH
| Parameter | Estimated Value | Significance for Environmental Fate | Reference |
| Log Kow | Varies with chain length (increases with fluorination) | Indicates potential for bioaccumulation | publish.csiro.auumweltbundesamt.de |
| Air-Water Partition Coefficient (Kaw) | Increases with fluorinated chain length | Influences partitioning between air and water | acs.org |
| Degradation Half-life in Air | ~20 days (for 6:2 FTOH) | Determines atmospheric persistence and transport | escholarship.org |
| Overall Persistence (modeled) | High | Suggests long residence time in the environment | nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to Organic Chemistry
Direct and extensive research focused solely on 1-Propanol (B7761284), 2,2-dimethoxy-3-fluoro- is not abundant in publicly accessible literature. However, by examining research on analogous structures and general principles of organofluorine chemistry, we can infer its potential contributions. The primary role of this compound is as a specialized building block in organic synthesis. alfa-chemistry.comsigmaaldrich.com
The presence of a primary alcohol, a protected ketone (as a dimethyl acetal), and a monofluorinated methyl group on a short, three-carbon chain provides a versatile platform for constructing more complex molecules. The strategic placement of the fluorine atom can influence the reactivity of the nearby functional groups and introduce unique conformational constraints.
While specific synthetic preparations of 1-Propanol, 2,2-dimethoxy-3-fluoro- are not widely documented, its synthesis can be envisioned through established methodologies. One potential route involves the fluorination of a suitable precursor, such as a derivative of 3-hydroxy-2,2-dimethoxypropanal. Nucleophilic fluorination, perhaps using reagents like diethylaminosulfur trifluoride (DAST) on the corresponding alcohol, represents a plausible approach. tcichemicals.com Alternatively, electrophilic fluorination of an appropriate enol ether precursor could be explored. The synthesis of related fluorinated propanols has been achieved through methods like the ring-opening of epoxides with fluoride (B91410) sources. nih.govbeilstein-journals.org
The key contribution of such a molecule to organic chemistry lies in its potential for "vectorial," or site-selective, modifications. The hydroxyl group can be oxidized or converted to a leaving group, the dimethoxy acetal (B89532) can be hydrolyzed to reveal a ketone, and the C-F bond, while generally stable, can participate in certain synthetic transformations. This trifunctionality in a small, well-defined scaffold is a valuable asset for creating libraries of complex molecules for screening purposes.
Identification of Emerging Research Avenues for 1-Propanol, 2,2-dimethoxy-3-fluoro-
The future research landscape for 1-Propanol, 2,2-dimethoxy-3-fluoro- is rich with possibilities, primarily centered on its application as a unique synthetic intermediate.
Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. rsc.org The monofluoromethyl group in 1-Propanol, 2,2-dimethoxy-3-fluoro- could be incorporated into novel pharmaceutical candidates. alfa-chemistry.com The presence of the hydroxyl and protected carbonyl groups allows for the attachment of this fluorinated motif to a wide array of molecular scaffolds. google.com Future research could focus on synthesizing derivatives for applications as enzyme inhibitors, where the fluorinated group can act as a bioisostere for a hydroxyl or methyl group, or as probes for studying biological processes.
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to improve the efficacy and environmental profile of pesticides and herbicides. sigmaaldrich.com The unique substitution pattern of 1-Propanol, 2,2-dimethoxy-3-fluoro- could be exploited to develop new active ingredients with desirable properties.
Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comnorthwestern.edu While this specific molecule is small, it could serve as a monomer or an additive in the synthesis of specialized fluorinated polymers. The hydroxyl group provides a handle for polymerization, and the other functional groups could be modified post-polymerization to tune the material's properties. Research into the synthesis of fluorinated surfactants or coatings using this building block is another potential avenue. mdpi.com
Catalysis: Fluorinated alcohols, such as hexafluoroisopropanol, are known to have unique solvent properties that can dramatically influence the outcome of chemical reactions. rsc.org While 1-Propanol, 2,2-dimethoxy-3-fluoro- is not a perfluorinated alcohol, the presence of the fluorine atom could impart interesting and potentially useful solvent characteristics or allow it to act as a ligand in catalysis, warranting further investigation.
Broader Implications for Advanced Chemical Synthesis and Innovation
The true value of a molecule like 1-Propanol, 2,2-dimethoxy-3-fluoro- lies in its potential to facilitate the construction of complex, selectively fluorinated molecules with a high degree of control. The ability to introduce a monofluorinated three-carbon unit with orthogonal functional groups is a significant advantage in multistep synthesis.
This "building block" approach is central to modern organic synthesis, enabling the rapid assembly of diverse molecular architectures. The availability of novel, trifunctional building blocks like this one can accelerate the discovery of new drugs, materials, and agrochemicals by providing chemists with new tools to explore chemical space. alfa-chemistry.comsigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Propanol, 2,2-dimethoxy-3-fluoro- with high regioselectivity?
- Methodological Answer : Synthesis typically involves fluorination of a diol precursor under controlled conditions. For example, introducing fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) to a 2,2-dimethoxypropanol intermediate. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., THF or dichloromethane) critically influence regioselectivity. Post-synthesis purification via column chromatography or fractional distillation is essential to isolate the target compound .
- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q. How can the physicochemical properties of 1-Propanol, 2,2-dimethoxy-3-fluoro- be experimentally determined?
- Methodological Answer :
- Boiling/Melting Points : Use differential scanning calorimetry (DSC) for melting point analysis and a microboiling-point apparatus for volatile compounds.
- Density/Refractive Index : Employ a digital densitometer or Abbe refractometer.
- Polarity : Measure logP values via shake-flask method or reversed-phase HPLC.
- Data Interpretation : Cross-validate results with computational models (e.g., QSPR) to resolve discrepancies between experimental and predicted values .
Q. What spectroscopic techniques are optimal for structural characterization?
- Answer :
- NMR : NMR is critical for confirming fluorine position and chemical environment. and NMR identify methoxy and alcohol groups.
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detect O-H (broad ~3200 cm) and C-F (1100–1000 cm) stretches .
Advanced Research Questions
Q. How does the electronic environment of the fluorine atom influence reactivity in catalytic applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (FMOs). Compare with experimental kinetic data (e.g., reaction rates in cross-coupling or oxidation reactions). Studies on analogous fluorinated propanols suggest that the electron-withdrawing fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .
Q. What are the environmental persistence and degradation pathways of 1-Propanol, 2,2-dimethoxy-3-fluoro- in aqueous systems?
- Answer : Conduct hydrolysis studies under varying pH (4–10) and temperatures (20–60°C). Analyze degradation products via LC-MS/MS. Fluorinated alcohols often undergo slow hydrolysis, releasing fluoride ions, which can be quantified via ion chromatography. Compare with structurally similar perfluorinated compounds (PFCs), which show resistance to biodegradation due to strong C-F bonds .
Q. How can contradictions in reported toxicity data for fluorinated alcohols be resolved?
- Methodological Answer :
- In Vitro Assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) with controls for solvent interference (e.g., DMSO).
- Metabolite Profiling : Identify toxic metabolites (e.g., fluoroacetate) using metabolomics platforms.
- Cross-Study Analysis : Account for differences in experimental design (e.g., exposure duration, concentration ranges) and analytical sensitivity (e.g., detection limits for fluoride ions) .
Q. What computational strategies predict the compound’s behavior in mixed-solvent systems?
- Answer : Apply molecular dynamics (MD) simulations with force fields parameterized for fluorinated compounds (e.g., OPLS-AA). Validate predictions against experimental solubility data in polar/nonpolar solvents. QSPR models incorporating Abraham parameters (hydrogen-bond acidity/basicity) improve accuracy for fluorinated alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
